(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride
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Description
(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Annulation Reactions : A study by Perrotta et al. (2015) reported the first [4 + 2]-annulation between aminocyclobutanes and aldehydes, leading to the synthesis of tetrahydropyranyl amines. This process is significant for generating complex molecular structures like spirocyclic compounds, which include (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride (Perrotta et al., 2015).
Enantioselective Synthesis : Research by Pavé et al. (2003) focused on the enantioselective synthesis of spirocyclic aminochromans, which are structurally related to the compound . They explored different synthetic pathways to create enantiomerically pure spirocyclic compounds (Pavé et al., 2003).
Pharmacological Applications
Analgesic Properties : Schunk et al. (2014) discovered a compound named Cebranopadol, which has structural similarities to (4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride. Cebranopadol is an analgesic NOP and opioid receptor agonist, indicating potential analgesic applications for structurally similar compounds (Schunk et al., 2014).
Receptor Affinity and Activity : Bergkemper et al. (2018) studied spirocyclic σ receptor ligands, which included compounds with structural features similar to the compound . Their research indicated potential applications in receptor affinity and activity modulation (Bergkemper et al., 2018).
Material Science
- Polyimide Synthesis : A study by Zhang et al. (2010) explored the synthesis of novel polyimides derived from spiro compounds. The research highlighted the role of spirocyclic compounds in enhancing the solubility and optical transparency of polyimides, indicating potential applications in materials science (Zhang et al., 2010).
properties
IUPAC Name |
(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12;/h2-3,6,10H,1,4-5,7,14H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNRGHEPQPHAB-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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